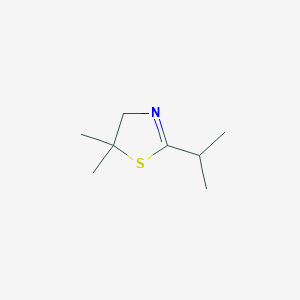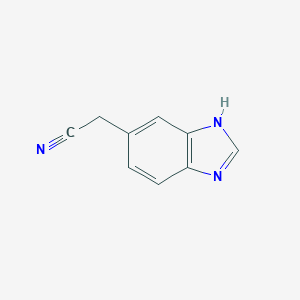
2-methyl-L-norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-L-norleucine is a non-proteinogenic amino acid that has been found to have various biochemical and physiological effects. It is also known as norvaline, which is a structural isomer of valine, with the only difference being the position of the methyl group. This amino acid has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of 2-methyl-L-norleucine is not well understood, but it is believed to be related to its structural similarity to valine. It has been suggested that 2-methyl-L-norleucine may compete with valine for binding sites on enzymes and proteins, leading to altered enzyme activity and protein function.
Efectos Bioquímicos Y Fisiológicos
2-methyl-L-norleucine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to enhance the activity of the immune system by increasing the production of cytokines and stimulating the proliferation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-L-norleucine in lab experiments include its ability to act as a substrate for various enzymes and its unique structural properties. However, its limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
For research on 2-methyl-L-norleucine include exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to develop new synthetic methods for its production. Finally, the use of 2-methyl-L-norleucine in the synthesis of novel peptides and proteins with unique properties should be further explored.
Métodos De Síntesis
2-methyl-L-norleucine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-methylbutyraldehyde with ammonia and hydrogen cyanide, followed by hydrolysis and decarboxylation. Enzymatic synthesis, on the other hand, involves the use of enzymes such as norvaline synthase, which catalyzes the conversion of L-leucine to norvaline.
Aplicaciones Científicas De Investigación
2-methyl-L-norleucine has been widely used in scientific research as a tool to study protein synthesis and degradation. It is also used as a substrate for various enzymes, including aminoacyl-tRNA synthetases, which are responsible for the attachment of amino acids to tRNA molecules during protein synthesis. Additionally, 2-methyl-L-norleucine has been used as a building block for the synthesis of peptides and proteins with unique properties.
Propiedades
Número CAS |
105815-96-1 |
|---|---|
Nombre del producto |
2-methyl-L-norleucine |
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |
Clave InChI |
LKZQHZQXROBVOO-ZETCQYMHSA-N |
SMILES isomérico |
CCCC[C@@](C)(C(=O)O)N |
SMILES |
CCCCC(C)(C(=O)O)N |
SMILES canónico |
CCCCC(C)(C(=O)O)N |
Sinónimos |
L-Norleucine, 2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



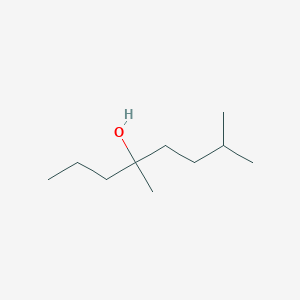
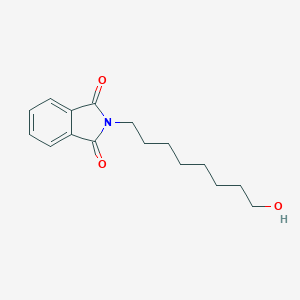
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)




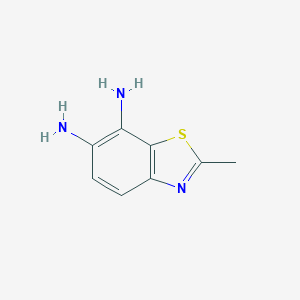

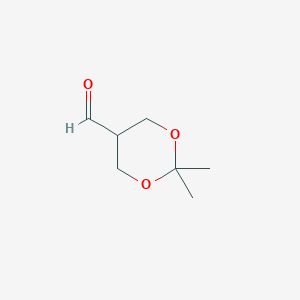
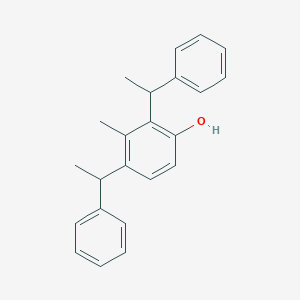
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
